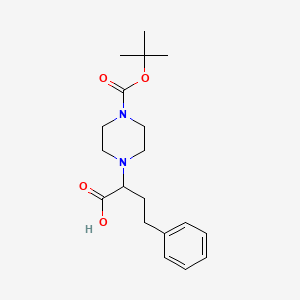

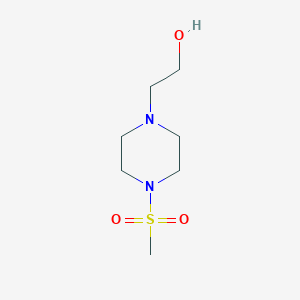

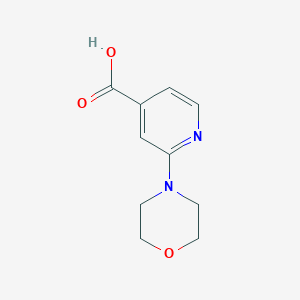

![molecular formula C15H17N5O B1272092 (4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone CAS No. 885949-72-4](/img/structure/B1272092.png)

(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

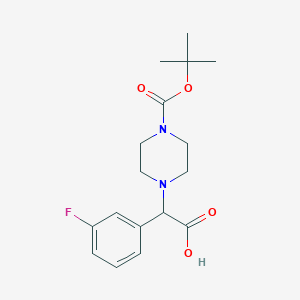

The compound "(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in many biologically active compounds. The piperazine ring is known for its ability to act as a linker between different pharmacophores, thereby modifying the biological activity of the resulting molecule. The presence of the 4-aminophenyl group suggests potential for interaction with various biological targets, while the pyrimidinyl moiety could confer additional binding properties or influence the electronic characteristics of the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported, where a key intermediate, 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, was prepared through a multi-step process involving bromination, cyclization, N-alkylation, and reduction. This intermediate was then used to synthesize novel piperazine derivatives by acylation reactions with acyl chloride . Although the exact synthesis of "(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone" is not detailed in the provided abstracts, it is likely that a similar synthetic strategy could be employed, with modifications to incorporate the pyrimidinyl group into the piperazine ring.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, and their confirmation often requires sophisticated analytical techniques. For instance, the structure of a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine derivative was confirmed using 1H NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for determining the exact arrangement of atoms within a molecule and can provide insights into the potential conformations that the molecule may adopt in different environments.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, particularly acylation, to yield a diverse array of products. In the synthesis of novel piperazine derivatives, acylation of the intermediate with acyl chloride was used to introduce different acyl groups, which can significantly alter the chemical and biological properties of the molecules . The reactivity of the amino group on the phenyl ring and the potential reactivity of the pyrimidinyl group in "(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone" would be important considerations in any chemical reactions analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The specific properties of "(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone" would need to be determined experimentally, but it is likely that the compound would exhibit characteristics typical of piperazine derivatives with aromatic substitutions.

Scientific Research Applications

Imaging Agent in Parkinson's Disease

- Application: A study synthesized a derivative of this compound as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Inhibitor in Type 2 Diabetes

- Application: It was evaluated as an inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes (Ammirati et al., 2009).

Fluorescent Logic Gates

- Application: Compounds including this chemical structure were studied as fluorescent logic gates, potentially useful for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Corrosion Inhibition

- Application: It showed potential as a corrosion inhibitor for mild steel in acidic medium, demonstrating significant inhibition efficiency (Singaravelu et al., 2022).

Anti-Inflammatory Activity

- Application: Derivatives of this compound were synthesized and showed high anti-inflammatory activity by inhibiting proinflammatory cytokines (Ottosen et al., 2003).

Anti-HIV Activity

- Application: Certain derivatives exhibited selective inhibition of HIV-2 strain, showing potential as anti-HIV agents (Ashok et al., 2015).

Molecular Docking Studies

- Application: The compound was involved in molecular docking studies to understand its antibacterial activity (Shahana & Yardily, 2020).

properties

IUPAC Name |

(4-aminophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c16-13-4-2-12(3-5-13)14(21)19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXSDOHXFGXRBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195381 |

Source

|

| Record name | (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone | |

CAS RN |

885949-72-4 |

Source

|

| Record name | (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.